molecular formula C13H16N2O4 B11857327 tert-Butyl 4-nitroindoline-1-carboxylate

tert-Butyl 4-nitroindoline-1-carboxylate

Cat. No.: B11857327
M. Wt: 264.28 g/mol
InChI Key: DSELMNCZUWQOPY-UHFFFAOYSA-N
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Description

tert-Butyl 4-nitroindoline-1-carboxylate: is a synthetic organic compound belonging to the indoline family Indoline derivatives are significant due to their presence in various natural products and pharmaceuticals This compound is characterized by the presence of a tert-butyl group, a nitro group, and an indoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-nitroindoline-1-carboxylate typically involves the nitration of tert-butyl indoline-1-carboxylate. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 4-nitroindoline-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups. This can be achieved using nucleophilic substitution reactions with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Oxidized indoline derivatives.

    Reduction: tert-Butyl 4-aminoindoline-1-carboxylate.

    Substitution: Substituted indoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: tert-Butyl 4-nitroindoline-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various indoline-based compounds.

Biology: In biological research, indoline derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives are explored for their potential therapeutic applications. Indoline-based compounds have shown promise in the development of new drugs for various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-nitroindoline-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes. The exact molecular pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

    tert-Butyl 4-aminoindoline-1-carboxylate: This compound is similar in structure but has an amino group instead of a nitro group.

    tert-Butyl indoline-1-carboxylate: This compound lacks the nitro group and is used as a precursor in the synthesis of various indoline derivatives.

    tert-Butyl 4-chloroindoline-1-carboxylate: This compound has a chloro group instead of a nitro group and exhibits different chemical reactivity.

Uniqueness: tert-Butyl 4-nitroindoline-1-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C13H16N2O4

Molecular Weight

264.28 g/mol

IUPAC Name

tert-butyl 4-nitro-2,3-dihydroindole-1-carboxylate

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-8-7-9-10(14)5-4-6-11(9)15(17)18/h4-6H,7-8H2,1-3H3

InChI Key

DSELMNCZUWQOPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC=C2[N+](=O)[O-]

Origin of Product

United States

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